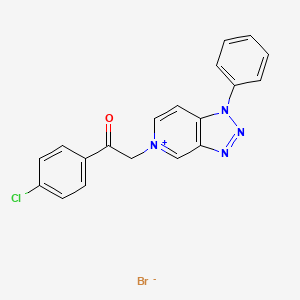
C19H14BrClN4O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C19H14BrClN4O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H14BrClN4O typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a precursor molecule, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
C19H14BrClN4O: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
C19H14BrClN4O: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism by which C19H14BrClN4O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
C19H14BrN4O: Lacks the chlorine atom, which may affect its reactivity and biological activity.
C19H14ClN4O: Lacks the bromine atom, potentially altering its chemical properties.
C19H14BrClN4: Lacks the oxygen atom, which can influence its solubility and interaction with biological targets.
Uniqueness
C19H14BrClN4O: is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of these halogens with nitrogen and oxygen atoms provides a versatile scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C19H14BrClN4O |
|---|---|
分子量 |
429.7 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(1-phenyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide |
InChI |
InChI=1S/C19H14ClN4O.BrH/c20-15-8-6-14(7-9-15)19(25)13-23-11-10-18-17(12-23)21-22-24(18)16-4-2-1-3-5-16;/h1-12H,13H2;1H/q+1;/p-1 |
InChI 键 |
HDNPUHYRPLUTJM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=[N+](C=C3)CC(=O)C4=CC=C(C=C4)Cl)N=N2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


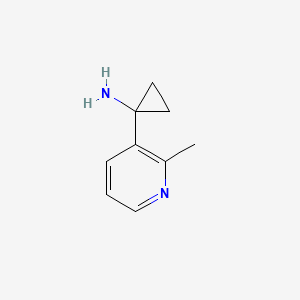
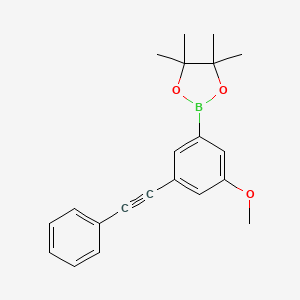


![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
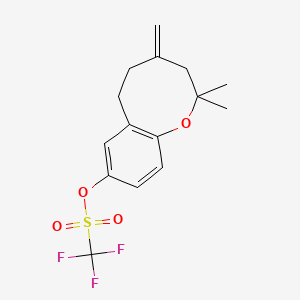
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
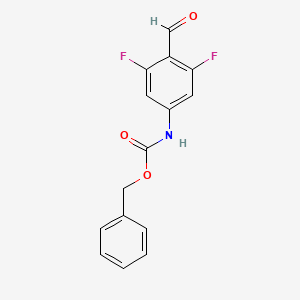
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)

